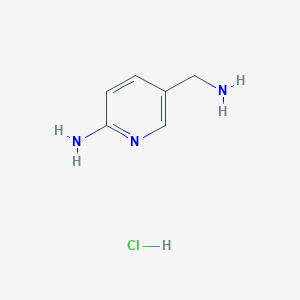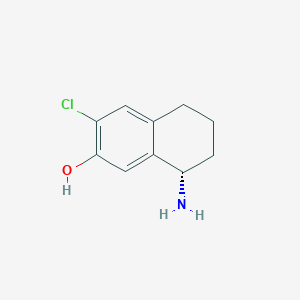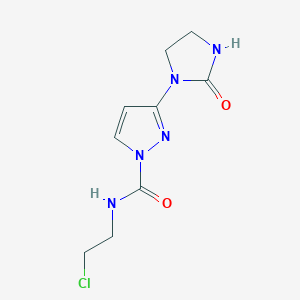
Methyl (R)-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties. The presence of the trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl ®-2-amino-3-(4-(trifluoromethyl)phenyl)propanoate
- Methyl ®-2-amino-3-(2-(trifluoromethyl)pyridin-3-yl)propanoate
Uniqueness
Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the position of the trifluoromethyl group on the pyridine ring. This specific positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds .
特性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m1/s1 |
InChIキー |
OHIOGPXRWIHXSB-SSDOTTSWSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CN=C(C=C1)C(F)(F)F)N |
正規SMILES |
COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


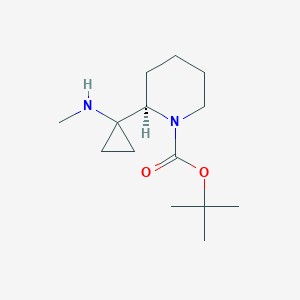
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)
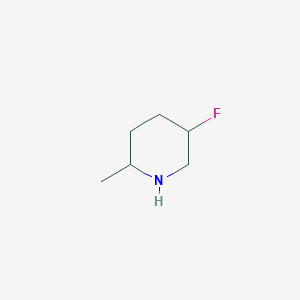
![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)

![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)
